3-methoxy-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)phenyl]propanamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a methoxy group, a trifluoromethyl group, and a triazole ring, which contribute to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core triazole ring. One common approach is the Hantzsch triazole synthesis , which involves the reaction of hydrazine with a β-diketone in the presence of a carboxylic acid. The resulting triazole intermediate is then further functionalized to introduce the methoxy and trifluoromethyl groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxy group can be oxidized to a hydroxyl group under certain conditions.
Reduction: : The trifluoromethyl group is resistant to reduction, but the triazole ring can be reduced under specific conditions.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reduction reactions may require strong reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of 3-methoxy-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)phenyl]propanamide-3-ol.
Reduction: : Reduction of the triazole ring can lead to the formation of a triazole derivative with a different functional group.
Substitution: : Various substituted triazole derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: : Studied for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The specific molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its combination of functional groups and structural features. Similar compounds may include other triazole derivatives or compounds with methoxy and trifluoromethyl groups. the specific arrangement and presence of these groups in this compound set it apart.
List of Similar Compounds
3-Methoxy-4-methyl-1H-1,2,4-triazole-5(4H)-one
Phenyl 3-methoxy-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxylate
Properties
IUPAC Name |
3-methoxy-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O2/c1-8-18-13(21-20-8)9-5-10(14(15,16)17)7-11(6-9)19-12(22)3-4-23-2/h5-7H,3-4H2,1-2H3,(H,19,22)(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPXPNSFDLEJNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC(=CC(=C2)NC(=O)CCOC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.